molecular formula C23H19N5O3S B4731539 acetamide,2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)-

acetamide,2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)-

Cat. No.: B4731539
M. Wt: 445.5 g/mol
InChI Key: UVOSRLFMJITQLX-UHFFFAOYSA-N
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Description

Acetamide,2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)- is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetamide,2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which is then reacted with acetamide derivatives under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of acetamide,2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)- involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit certain enzymes or pathways critical for cancer cell survival and proliferation. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, enhancing its efficacy .

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-30-20-11-16-15-9-5-6-10-18(15)31-19(16)12-17(20)25-21(29)13-32-23-27-26-22(28(23)24)14-7-3-2-4-8-14/h2-12H,13,24H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOSRLFMJITQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
acetamide,2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)-
Reactant of Route 2
Reactant of Route 2
acetamide,2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)-
Reactant of Route 3
Reactant of Route 3
acetamide,2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)-
Reactant of Route 4
Reactant of Route 4
acetamide,2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)-
Reactant of Route 5
Reactant of Route 5
acetamide,2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)-
Reactant of Route 6
Reactant of Route 6
acetamide,2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)-

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